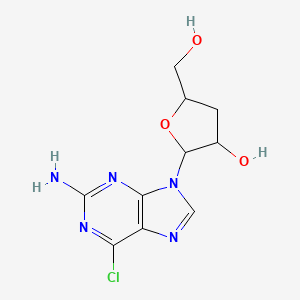
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol is a complex organic compound that features a pyridine ring substituted with a chlorine atom and two pyrimidine rings substituted with methylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol typically involves multi-step organic reactions. One common method involves the reaction of 2-chloropyridine with 2-(methylthio)pyrimidine derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methylthio groups can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine: A simpler compound with similar functional groups but lacking the pyridine ring.
4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde: Another related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C16H14ClN5OS2 |
|---|---|
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
(2-chloropyridin-3-yl)-bis(2-methylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C16H14ClN5OS2/c1-24-14-19-8-5-11(21-14)16(23,10-4-3-7-18-13(10)17)12-6-9-20-15(22-12)25-2/h3-9,23H,1-2H3 |
Clave InChI |
ITZFTAREVCORKD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CC(=N1)C(C2=C(N=CC=C2)Cl)(C3=NC(=NC=C3)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12096460.png)
![Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12096466.png)









![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)


